molecular formula C5H10Cl2N4O B2850019 1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride CAS No. 2219373-55-2

1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride

Cat. No.: B2850019
CAS No.: 2219373-55-2
M. Wt: 213.06
InChI Key: UMIPSRYULWHXOW-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride is a chemical compound with the molecular formula C5H8N4O.2ClH and a molecular weight of 213.07 g/mol . This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride involves several steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to the inhibition of certain cellular processes. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-methylimidazole-4-carbohydrazide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.2ClH/c1-9-2-4(7-3-9)5(10)8-6;;/h2-3H,6H2,1H3,(H,8,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIPSRYULWHXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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